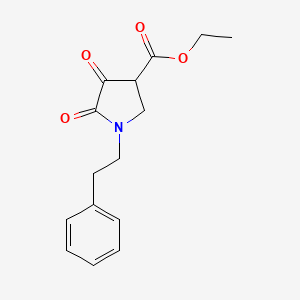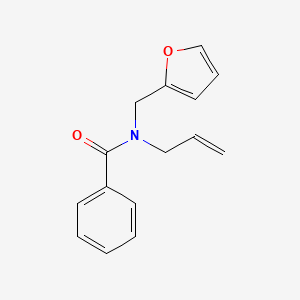
Benzamide, N-(2-furanylmethyl)-N-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-furanylmethyl)-N-2-propenyl-: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a furanylmethyl and propenyl substituent. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-furanylmethyl)-N-2-propenyl- typically involves the reaction of benzoyl chloride with N-(2-furanylmethyl)-N-2-propenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide, N-(2-furanylmethyl)-N-2-propenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furanylmethyl or propenyl groups can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, organometallic reagents, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides and derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, N-(2-furanylmethyl)-N-2-propenyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its structural features make it a useful tool for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, Benzamide, N-(2-furanylmethyl)-N-2-propenyl- is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of Benzamide, N-(2-furanylmethyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Furanylmethyl)-2-(phenoxymethyl)benzamide
- N-(2-Furanylmethyl)-2-(phenylmethoxy)benzamide
- N-(2-Furanylmethyl)-4-methoxy-2-methylbenzamide
Comparison: Benzamide, N-(2-furanylmethyl)-N-2-propenyl- is unique due to the presence of both furanylmethyl and propenyl groups. This combination of substituents imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Eigenschaften
| 65093-09-6 | |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-10-16(12-14-9-6-11-18-14)15(17)13-7-4-3-5-8-13/h2-9,11H,1,10,12H2 |
InChI-Schlüssel |
TVNUMHDBCAMFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC1=CC=CO1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


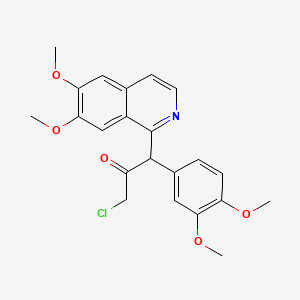

![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)

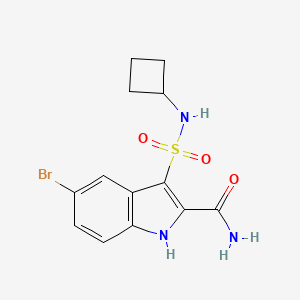

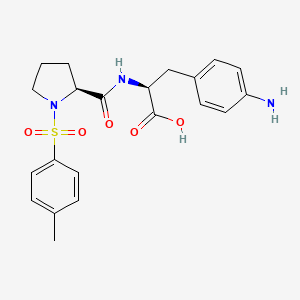
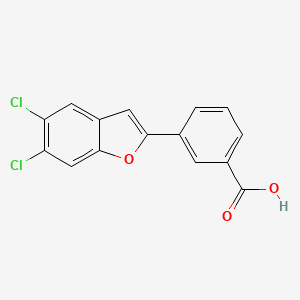
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)
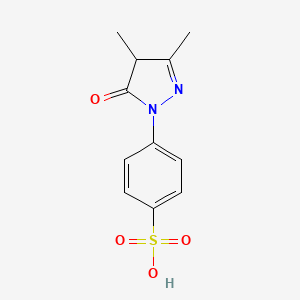
![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
